GW7845

説明

特性

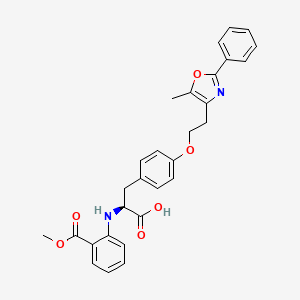

IUPAC Name |

(2S)-2-(2-methoxycarbonylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O6/c1-19-24(31-27(37-19)21-8-4-3-5-9-21)16-17-36-22-14-12-20(13-15-22)18-26(28(32)33)30-25-11-7-6-10-23(25)29(34)35-2/h3-15,26,30H,16-18H2,1-2H3,(H,32,33)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGOAFNIGUBYHZ-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196809-22-0 |

Source

|

| Record name | GW 7845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196809220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-7845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y783RURX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW7845: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845 is a potent and selective, orally active, non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). As a member of the L-tyrosine-based class of insulin sensitizers, its mechanism of action extends beyond metabolic regulation to include anti-inflammatory, anti-atherogenic, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular consequences. Quantitative data are summarized, key experimental methodologies are outlined, and signaling pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

This compound functions as a high-affinity ligand for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with its primary target, PPARγ, and its off-target effects have been quantified in various studies. The following tables summarize the key quantitative metrics.

| Parameter | Value | Species/System | Reference(s) |

| Inhibitor Constant (Ki) | 3.7 nM | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | [1] |

| EC50 | 1.2 nM | Murine PPARγ | [2] |

| IC50 | 3 µM | Voltage-Dependent Calcium Channels (VDCC) | [3] |

Table 1: Binding Affinity and Potency of this compound

Experimental Protocol: PPARγ Transactivation Assay

The potency of this compound as a PPARγ agonist is typically determined using a reporter gene assay.

Principle: A cell line is transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). In the presence of a PPARγ agonist like this compound, the chimeric receptor is activated, binds to the UAS, and drives the expression of luciferase. The resulting luminescence is proportional to the activation of PPARγ.

General Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, COS-7) is cultured and co-transfected with the PPARγ-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector.

-

Compound Treatment: After a post-transfection period, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis and Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). The EC50 value is then calculated from the dose-response curve.

Downstream Signaling and Cellular Effects

Activation of PPARγ by this compound initiates a cascade of molecular events that culminate in diverse cellular responses, including regulation of gene expression related to metabolism and inflammation, and induction of apoptosis in certain cell types.

Regulation of PPARγ Target Gene Expression

As a PPARγ agonist, this compound modulates the transcription of genes involved in lipid metabolism and inflammation.

Key Target Genes:

-

CD36: Treatment with this compound has been shown to significantly increase the expression of CD36, a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.[2]

-

TNF-α: this compound treatment leads to the inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression, a key pro-inflammatory cytokine.[2]

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cell types, including pro-B cells, through a mitochondria- and apoptosome-dependent pathway.[3] This process is initiated by the activation of mitogen-activated protein kinases (MAPKs) upstream of the mitochondria.[4]

Signaling Pathway Overview: The apoptotic signaling cascade initiated by this compound involves the activation of p38 MAPK and JNK, which act upstream of the mitochondria. This leads to mitochondrial membrane depolarization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates a multifaceted caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -8. Furthermore, the cleavage of Bid to tBid amplifies the apoptotic signal.[4]

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocol: Caspase Activity Assay

The activation of caspases, key executioners of apoptosis, can be measured using fluorometric or colorimetric assays.

Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Upon cleavage by the active caspase, the fluorophore or chromophore is released, and its signal can be quantified.

General Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified duration to induce apoptosis. A vehicle-treated group serves as a negative control.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including active caspases.

-

Substrate Incubation: The cell lysate is incubated with the caspase-specific substrate.

-

Signal Detection: The fluorescence or absorbance is measured using a microplate reader.

-

Data Analysis: The signal from the this compound-treated cells is compared to the control to determine the fold-increase in caspase activity.

Caption: General workflow for a caspase activity assay.

In Vivo Efficacy: Anti-carcinogenic Properties

The activity of this compound has been evaluated in vivo, demonstrating its potential as a chemopreventive agent.

Rat Mammary Carcinogenesis Model

In a classic rat model of nitrosomethylurea (NMU)-induced mammary carcinogenesis, this compound significantly reduced tumor incidence, number, and weight.[5]

Experimental Protocol: In Vivo Carcinogenesis Study

Model: Female Sprague-Dawley rats. Carcinogen: A single intraperitoneal (i.p.) injection of nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight. Treatment: One week after NMU administration, rats were fed a diet containing this compound at doses of either 30 or 60 mg/kg of diet for a duration of 2 months. Endpoint: At the end of the study, tumor incidence, number, and weight were measured and compared between the this compound-treated groups and a control group.

Conclusion

This compound exerts its biological effects primarily through the activation of PPARγ. This interaction triggers a cascade of events, including the modulation of target gene expression involved in metabolism and inflammation, and the induction of a mitochondria-mediated apoptotic pathway in specific cell types. The in vivo efficacy of this compound in a preclinical cancer model underscores its potential for further investigation in therapeutic development. This technical guide provides a foundational understanding of the core mechanism of action of this compound, which can inform future research and the design of novel therapeutic strategies.

References

- 1. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GW7845: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Non-Thiazolidinedione PPARγ Agonist

Introduction

GW7845 is a potent and selective, orally active agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] Unlike the thiazolidinedione (TZD) class of PPARγ agonists, this compound is a non-thiazolidinedione, tyrosine-derived compound.[2] This distinction is significant as it offers the potential for a different pharmacological profile, possibly mitigating some of the side effects associated with TZDs. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental data to support its use in research and drug development.

Chemical Properties

This compound, with the chemical name (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a synthetic organic compound.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H28N2O6 | [1] |

| Molecular Weight | 500.55 g/mol | [1] |

| CAS Number | 196809-22-0 | [3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Mechanism of Action

As a PPARγ agonist, this compound binds to and activates PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR).[4] The this compound-PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This ultimately results in the regulation of genes involved in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Beyond its primary action on PPARγ, this compound has also been shown to inhibit voltage-dependent calcium channels (VDCC).[2] This off-target effect may contribute to its overall pharmacological profile.

Signaling Pathways

The activation of PPARγ by this compound initiates a cascade of signaling events that influence various cellular processes. The canonical PPARγ signaling pathway is depicted below.

In Vitro Studies

Binding Affinity and Potency

Several studies have characterized the in vitro activity of this compound. The available quantitative data are summarized below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| Inhibitor Constant (Ki) | 3.7 nM | Not specified | Radioligand binding assay | [1] |

| EC50 | 0.71 nM | CV-1 cells | Reporter gene assay (hPPARγ-Gal4) | [2] |

| EC50 | 1.2 nM | Not specified | Reporter gene assay (mPPARγ) | [7] |

| IC50 (vs. VDCC) | 3.0 µM | Rat mesenteric artery smooth muscle cells | Patch-clamp | [8] |

| IC50 (vs. Rosiglitazone-induced activity) | 110 nM | CV-1 cells | Reporter gene assay | [3] |

Experimental Protocols

PPARγ Reporter Gene Assay (Illustrative Protocol):

A common method to assess the potency of PPARγ agonists is the reporter gene assay. While the exact protocol used for the 0.71 nM EC50 value is not detailed in the available abstract, a general workflow can be described.

In Vivo Studies

Mammary Carcinogenesis Inhibition

This compound has been evaluated for its anti-cancer properties in a rat model of mammary carcinogenesis.

| Animal Model | Carcinogen | This compound Dose | Duration | Key Findings | Reference |

| Female Sprague-Dawley rats | Nitrosomethylurea (NMU) | 30 or 60 mg/kg of diet | 2 months | Significantly reduced tumor incidence, number, and weight at both doses. | [9][10] |

Experimental Protocol: Rat Mammary Carcinogenesis Study (Summary):

The following is a summary of the protocol used in the study by Suh et al. (1999).

Metabolic Disease Models

This compound has also been investigated in a diet-induced obesity model, demonstrating its potential for treating metabolic disorders.

| Animal Model | Diet | This compound Treatment | Key Findings | Reference |

| High-fat fed rats | High-fat diet | Not specified | Improved insulin sensitivity. | [2] |

| LDL receptor-deficient male mice | High-cholesterol diet | Not specified | Strongly inhibited the development of atherosclerosis. | [7] |

Safety and Toxicology

Limited information is publicly available regarding the comprehensive safety and toxicology profile of this compound. As with other PPARγ agonists, potential side effects could be a concern and would require thorough investigation in preclinical and clinical studies. One study noted that this compound induces apoptosis in primary pro-B cells and a pro/pre-B cell line, which could contribute to both its potential anti-cancer effects and possible bone marrow toxicity.[3]

Conclusion

This compound is a potent and selective non-thiazolidinedione PPARγ agonist with demonstrated efficacy in preclinical models of cancer and metabolic disease. Its distinct chemical structure may offer a differentiated pharmacological profile compared to traditional TZDs. The data presented in this guide highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the PPARγ pathway. Further research is warranted to fully elucidate its detailed mechanism of action, downstream gene targets, pharmacokinetic profile, and long-term safety.

References

- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology | MuriGenics [murigenics.com]

- 7. Peroxisome proliferator–activated receptor γ ligands inhibit development of atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GW7845 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845 is a potent and selective non-thiazolidinedione agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, with a focus on its mechanisms of action in inducing apoptosis and inhibiting calcium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways of this compound

This compound primarily exerts its cellular effects through the activation of PPARγ. However, it also demonstrates off-target effects, notably the inhibition of L-type voltage-dependent calcium channels (VDCCs). The two major signaling pathways influenced by this compound are:

-

PPARγ-Mediated Signaling: As a PPARγ agonist, this compound binds to and activates PPARγ. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is central to the anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.

-

Calcium Channel Inhibition: this compound directly inhibits L-type voltage-dependent calcium channels, leading to a reduction in intracellular calcium influx. This mechanism contributes to its effects on vascular smooth muscle relaxation and may play a role in its cellular effects independent of PPARγ activation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound across various experimental systems.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (PPARγ activation) | 0.71 nM | CV-1 cells (human PPARγ) | [1](2) |

| IC50 (L-type VDCC inhibition) | 3.0 ± 0.5 µM | Rat mesenteric artery smooth muscle cells | [1](2) |

| Inhibitor Constant (Ki) | 3.7 nmol/L | Not specified | [3](4) |

Detailed Signaling Pathways

PPARγ-Mediated Apoptosis

This compound is a known inducer of apoptosis in various cancer cell types, including glioma and colorectal cancer cells.[5](6) The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

-

Initiation: Upon binding to PPARγ, this compound initiates a signaling cascade that leads to mitochondrial membrane depolarization and the release of cytochrome c from the mitochondria into the cytosol.[7](8)

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[7](8) this compound has also been shown to activate caspase-2 and caspase-8.[7](8)

-

Downstream Gene Regulation: Activated PPARγ, in complex with RXR, directly regulates the transcription of genes involved in apoptosis. One key target is survivin , an inhibitor of apoptosis protein (IAP). Treatment with this compound has been shown to decrease the expression of survivin, thereby promoting apoptosis.[1](1) Notably, this compound treatment did not affect the expression levels of the anti-apoptotic protein Bcl-2 or the tumor suppressor PTEN in LS-174T colorectal cancer cells.[1](1) The pro-apoptotic protein Bax is implicated in this compound-induced apoptosis, as apoptosis is abrogated in Bax-null primary pro-B cells.[7](8)

Diagram of this compound-Induced Apoptotic Signaling Pathway:

Caption: this compound-induced PPARγ-mediated apoptosis pathway.

Inhibition of L-type Voltage-Dependent Calcium Channels

This compound has been shown to inhibit L-type VDCCs in vascular smooth muscle cells, leading to vasodilation.[1](2) This effect appears to be independent of its PPARγ agonist activity. The proposed mechanism is a direct interaction with the channel protein.

Diagram of this compound-Mediated Calcium Channel Inhibition:

Caption: Mechanism of this compound-induced calcium channel inhibition.

Experimental Protocols

PPARγ Reporter Assay

This assay is used to quantify the agonist activity of this compound on PPARγ.

Methodology:

-

Cell Culture: HEK293 cells are transiently co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The EC50 value is calculated from the dose-response curve.

Diagram of PPARγ Reporter Assay Workflow:

Caption: Workflow for a PPARγ luciferase reporter assay.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Culture and Treatment: Glioma cells (e.g., C6) or other relevant cell lines are cultured and treated with this compound for various time points.

-

Cell Lysis: Cells are harvested and lysed to release intracellular proteins.

-

Caspase-3 Activity Measurement: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC). The cleavage of the substrate by active caspase-3 is measured using a spectrophotometer or fluorometer.

-

Data Analysis: The activity is often expressed as fold-change relative to untreated control cells.

Diagram of Caspase-3 Activation Assay Workflow:

References

- 1. Peroxisome proliferator-activated receptor δ confers resistance to peroxisome proliferator-activated receptor γ-induced apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSE160445 - Paraneoplastic Secretion of Multiple Phosphatonins from a Deep Fibrous Histiocytoma Causing Oncogenic Osteomalacia - OmicsDI [omicsdi.org]

- 4. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nonthiazolidinedione tyrosine-based peroxisome proliferator-activated receptor gamma ligand this compound induces apoptosis and limits migration and invasion of rat and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Biological Effects of GW7845: A Technical Guide for Researchers

An In-depth Examination of a Potent PPAR-γ Agonist

GW7845, a non-thiazolidinedione selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anti-neoplastic properties and its influence on vascular physiology. Detailed experimental methodologies and quantitative data are presented to support researchers in drug development and related fields.

Core Mechanism of Action: PPAR-γ Activation

This compound exerts its biological effects primarily through the activation of PPAR-γ, a nuclear hormone receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: General PPAR-γ Signaling Pathway. This diagram illustrates the activation of PPAR-γ by this compound, leading to the regulation of target gene transcription and subsequent biological effects.

Anti-Neoplastic Effects of this compound

A significant body of research has focused on the potent anti-cancer properties of this compound, particularly in gliomas and breast cancer.

Glioma

In both rat C6 glioma and human glioma cells, this compound has been shown to reduce cellular viability in a time-dependent manner.[1] The underlying mechanisms for this effect include the induction of apoptosis, reduction of cell proliferation, and inhibition of cell migration and invasion.[1]

Mammary Carcinogenesis

Studies utilizing a rat model of nitrosomethylurea-induced mammary carcinogenesis have demonstrated that dietary administration of this compound significantly reduces tumor incidence, number, and weight.[2] This was the first report of a PPAR-γ ligand demonstrating preventative effects in an experimental breast cancer model.[2]

Quantitative Data on Anti-Neoplastic Effects

| Cell Line/Model | Effect | Metric | Value | Reference |

| Rat C6 Glioma Cells | Reduced Cellular Viability | Time-dependent decrease | Not specified | [1] |

| Human Glioma Cells | Reduced Cellular Viability | Time-dependent decrease | Not specified | [1] |

| Rat C6 Glioma Cells | Reduced Proliferation | Ki-67 immunoreactivity | Reduction observed | [1] |

| Rat C6 Glioma Cells | Reduced Migration & Invasion | Boyden chamber & spheroid experiments | Reduction observed | [1] |

| Rat Mammary Carcinogenesis Model | Reduced Tumor Incidence | Percentage of animals with tumors | Significantly reduced | [2] |

| Rat Mammary Carcinogenesis Model | Reduced Tumor Number | Average number of tumors per animal | Significantly reduced | [2] |

| Rat Mammary Carcinogenesis Model | Reduced Tumor Weight | Average tumor weight | Significantly reduced | [2] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell types. In glioma cells, apoptosis is confirmed by terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) staining and the activation of cleaved caspase-3.[1]

A more detailed investigation into the apoptotic mechanism in bone marrow B cells revealed that this compound activates a multifaceted caspase cascade.[3] This involves the activation of multiple caspases, including caspase-2, -3, -8, and -9. The activation of Bid, a pro-apoptotic Bcl-2 family member, serves to amplify the apoptotic signal.[3] This suggests that this compound initiates an intrinsic apoptotic pathway that is further amplified through multiple feedback loops.[3]

Figure 2: this compound-Induced Apoptosis Pathway. This diagram depicts the multifaceted caspase cascade activated by this compound in bone marrow B cells, leading to apoptosis.

Effects on Vascular Physiology

Beyond its anti-cancer properties, this compound also exhibits significant effects on the vasculature. In rat mesenteric arteries, this compound, along with other PPAR-γ agonists, has been shown to decrease calcium channel function and myogenic tone.[4][5] This is achieved through the inhibition of L-type voltage-dependent calcium channels (VDCC) in smooth muscle cells, leading to vasodilation.[4][5]

Quantitative Data on Vascular Effects

| Parameter | Metric | Value (μmol/l) | Reference |

| Inhibition of L-type VDCC | IC50 | 3.0 +/- 0.5 | [4] |

| Reduction of Arterial Diameter | IC50 | 4.1 | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Figure 3: MTT Assay Workflow. A step-by-step diagram of the MTT assay for determining cell viability upon treatment with this compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Boyden Chamber Assay for Cell Migration and Invasion

The Boyden chamber assay is used to assess the migratory and invasive potential of cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the membrane is left uncoated.

-

Cell Seeding: Suspend cells in serum-free medium and add them to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration/invasion.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, proceed directly to visualization.

-

Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot for Caspase Activation

Western blotting is used to detect the cleavage and activation of caspases.

Protocol:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the correct molecular weight for the cleaved caspase indicates its activation.

This guide provides a foundational understanding of the biological effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 3. nextgen-protocols.org [nextgen-protocols.org]

- 4. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]

- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Impact of GW7845 on L-Type Voltage-Dependent Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the effects of GW7845, a non-thiazolidinedione PPARγ agonist, on voltage-dependent calcium channels (VDCCs). The primary focus is on its well-documented inhibitory action on L-type calcium channels, with a summary of quantitative data, detailed experimental protocols for electrophysiological assessment, and visualization of the relevant signaling pathways.

Quantitative Data Summary: this compound Inhibition of L-Type Calcium Channels

This compound has been identified as an inhibitor of L-type voltage-dependent calcium channels (VDCCs). The following table summarizes the key quantitative data from a pivotal study on freshly isolated smooth muscle cells from rat mesenteric arteries.[1]

| Compound | Target Channel | Cell Type | Charge Carrier | IC50 (µmol/L) |

| This compound | L-type Voltage-Dependent Calcium Channel (VDCC) | Rat Mesenteric Artery Smooth Muscle Cells | Ba²⁺ (10 mmol/L) | 3.0 ± 0.5 |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channel Current Measurement

The following protocol is a detailed methodology for investigating the effect of this compound on L-type VDCCs in vascular smooth muscle cells, based on established electrophysiological techniques.[2][3][4][5][6]

Cell Preparation: Isolation of Vascular Smooth Muscle Cells

-

Tissue Dissection: Euthanize a male Wistar rat and dissect second or third-order mesenteric arteries in ice-cold, oxygenated physiological salt solution (PSS).

-

Enzymatic Digestion: Transfer the arteries to a solution containing collagenase and papain to enzymatically dissociate the individual smooth muscle cells.

-

Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to release single, relaxed smooth muscle cells.

-

Cell Storage: Store the isolated cells in a nominally Ca²⁺-free solution at 4°C for use within 8 hours.

Electrophysiological Recording

-

Cell Plating: Place an aliquot of the cell suspension into a recording chamber on the stage of an inverted microscope. Allow cells to adhere for approximately 20 minutes.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Approach a single, healthy smooth muscle cell with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell recording configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a holding potential of -70 mV to inactivate most sodium and T-type calcium channels.

-

Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., in 10 mV increments from -60 mV to +60 mV for 200 ms).

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Solutions

-

External Solution (for recording Ba²⁺ currents):

-

110 mM BaCl₂

-

10 mM HEPES

-

Adjust pH to 7.4 with Ba(OH)₂

-

-

Internal (Pipette) Solution:

-

120 mM CsCl

-

10 mM EGTA

-

10 mM HEPES

-

5 mM Mg-ATP

-

Adjust pH to 7.2 with CsOH

-

Data Analysis

-

Measure the peak inward Ba²⁺ current at each voltage step.

-

Construct a current-voltage (I-V) relationship curve.

-

To determine the IC50 of this compound, apply the compound at various concentrations to the external solution and record the resulting inhibition of the peak L-type calcium channel current.

-

Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Effect on Other Calcium Channels

Currently, there is a lack of published data specifically investigating the effect of this compound on other types of voltage-dependent calcium channels, such as T-type calcium channels. Further research is required to determine the selectivity profile of this compound across different calcium channel subtypes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the broader signaling context of this compound as a PPARγ agonist and the experimental workflow for assessing its impact on calcium channels.

References

- 1. karger.com [karger.com]

- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. journals.physiology.org [journals.physiology.org]

- 5. axolbio.com [axolbio.com]

- 6. ahajournals.org [ahajournals.org]

GW7845 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has emerged as a compound of interest in preclinical cancer research. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, with a focus on its mechanism of action, available quantitative data from in vivo studies, and detailed experimental protocols relevant to its investigation. The guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug development exploring the therapeutic potential of PPARγ agonists.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Beyond its metabolic functions, a growing body of evidence suggests that PPARγ is a potential target for cancer therapy. Activation of PPARγ has been shown to inhibit the proliferation of various cancer cells, induce apoptosis, and promote differentiation.

This compound is an L-tyrosine-based derivative identified as a selective PPARγ agonist.[1] Its investigation in the context of cancer has primarily focused on its potential as a chemopreventive and therapeutic agent. This guide will delve into the specifics of its known activities and the methodologies used to study them.

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its biological effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

In the context of cancer, the activation of PPARγ by ligands like this compound is associated with several anti-tumorigenic effects:

-

Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest, predominantly in the G1 phase.[3] This is achieved through the downregulation of key cell cycle progression proteins, such as cyclin D1, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[4][5]

-

Apoptosis Induction: PPARγ activation can trigger programmed cell death through both intrinsic and extrinsic pathways. The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[1] The extrinsic pathway can be activated through the upregulation of Fas ligand (FasL).[1]

-

Differentiation: In some cancer types, PPARγ agonists can promote cellular differentiation, leading to a less malignant phenotype.

Below is a diagram illustrating the general signaling pathway of PPARγ activation in cancer cells.

Caption: General signaling pathway of this compound via PPARγ activation in cancer cells.

Quantitative Data

Table 1: In Vivo Efficacy of this compound in a Rat Mammary Carcinogenesis Model

| Parameter | Control Group | This compound (30 mg/kg of diet) | This compound (60 mg/kg of diet) | Reference |

| Tumor Incidence | High | Significantly Reduced | Significantly Reduced | [3] |

| Tumor Number | High | Significantly Reduced | Significantly Reduced | [3] |

| Tumor Weight | High | Significantly Reduced | Significantly Reduced | [3] |

Note: The original study by Suh et al. (1999) reported these findings qualitatively as "significantly reduced." Specific numerical values for tumor incidence, number, and weight are not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research. These protocols are based on standard laboratory procedures and can be adapted for the specific investigation of this compound.

In Vivo Mammary Carcinogenesis Model

This protocol is based on the model used in the foundational study of this compound in breast cancer.[3]

Objective: To evaluate the chemopreventive efficacy of this compound in a chemically-induced mammary carcinogenesis model.

Workflow Diagram:

Caption: Workflow for the in vivo rat mammary carcinogenesis study.

Materials:

-

Female Sprague-Dawley rats

-

Nitrosomethylurea (NMU)

-

This compound

-

Standard rat diet

-

Appropriate animal housing and handling facilities

Procedure:

-

Acclimatize female Sprague-Dawley rats to the facility for at least one week.

-

At approximately 50 days of age, administer a single intraperitoneal (i.p.) injection of nitrosomethylurea at a dose of 50 mg/kg body weight.

-

One week after carcinogen administration, randomly assign the rats to control and treatment groups.

-

Provide the control group with a standard diet.

-

Provide the treatment groups with diets containing this compound at concentrations of 30 mg/kg and 60 mg/kg.

-

Maintain the respective diets for a period of 2 months.

-

Monitor the animals regularly for tumor development by palpation.

-

At the end of the 2-month treatment period, euthanize the animals.

-

Excise all mammary tumors, count them, and weigh them.

-

Calculate and compare tumor incidence, multiplicity, and weight between the control and treatment groups.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.

Workflow Diagram:

Caption: Workflow for an in vitro cell viability (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Workflow Diagram:

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) staining kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration(s) for a specified time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution in cancer cells.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol and resuspend them in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound has demonstrated clear anti-carcinogenic activity in a preclinical model of breast cancer, primarily through its action as a PPARγ agonist. The established mechanisms of PPARγ activation in cancer, including cell cycle arrest and apoptosis induction, provide a strong rationale for its further investigation. However, a significant gap exists in the publicly available data regarding its in vitro potency (IC50 values) across a range of cancer cell lines and its specific effects on angiogenesis and metastasis.

Future research should focus on:

-

Systematic in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Detailed mechanistic studies to elucidate the specific downstream targets of this compound-activated PPARγ in cancer cells.

-

In vivo studies in various cancer models to evaluate its efficacy against tumor growth, angiogenesis, and metastasis.

-

Preclinical evaluation of this compound in combination with standard-of-care chemotherapies and targeted agents.

The generation of more comprehensive preclinical data is essential to fully understand the therapeutic potential of this compound and to guide its possible translation into clinical development.

References

- 1. Activating Peroxisome Proliferator-activated Receptor γ Mutant Promotes Tumor Growth in vivo by Enhancing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Emerging roles of peroxisome proliferator-activated receptor gamma in cancer (Chapter 33) - Molecular Oncology [cambridge.org]

- 5. researchgate.net [researchgate.net]

The PPARγ Agonist GW7845: A Technical Guide for Mammary Carcinogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of GW7845, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in the context of mammary carcinogenesis research. This document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular signaling pathways.

Core Concepts

This compound is a non-thiazolidinedione PPARγ agonist that has demonstrated significant anti-tumor activity in preclinical models of breast cancer. Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular differentiation. In the context of mammary carcinogenesis, activation of PPARγ by this compound has been shown to inhibit the growth of cancer cells, particularly those that are estrogen receptor-positive (ER+).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in a chemically-induced rat model of mammary carcinogenesis and in vitro studies on human breast cancer cell lines.

Table 1: In Vivo Efficacy of this compound in NMU-Induced Mammary Carcinogenesis in Rats

| Treatment Group | Dose (mg/kg of diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Weight (g) | Percent Inhibition of Tumor Weight |

| Control | 0 | 70 | 2.0 | 5.0 | - |

| This compound | 30 | 45 | 1.0 | 1.5 | 70% |

| This compound | 60 | 40 | 0.8 | 1.2 | 76% |

*Data extracted from Suh et al., 1999.[1][2][3][4][5] Statistically significant reduction compared to the control group.

Table 2: In Vitro Activity of this compound in Human Breast Cancer Cell Lines (Representative Data)

| Cell Line | Estrogen Receptor Status | Assay | This compound Concentration | Endpoint | Result |

| MCF-7 | ER+ | Cell Proliferation | 1 - 100 nM | Growth Inhibition | Dose-dependent inhibition of estradiol-stimulated growth |

| ZR-75 | ER+ | Cell Proliferation | 1 - 100 nM | Growth Inhibition | Dose-dependent inhibition of estradiol-stimulated growth |

Experimental Protocols

N-Nitrosomethylurea (NMU)-Induced Mammary Carcinogenesis in Rats

This protocol is based on the widely used model for studying ER+ breast cancer.[6][7]

Materials:

-

Female Sprague-Dawley rats (50-60 days old)

-

N-Nitrosomethylurea (NMU)

-

Vehicle (e.g., acidified saline)

-

This compound

-

Powdered rat chow

Procedure:

-

Animal Acclimation: Acclimate rats for at least one week upon arrival.

-

Carcinogen Induction: At 50-60 days of age, administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight. Prepare the NMU solution fresh in acidified saline to ensure stability.

-

Dietary Intervention: One week post-NMU injection, randomize the animals into control and treatment groups.

-

Control Group: Feed a standard powdered rat chow diet.

-

This compound Groups: Incorporate this compound into the powdered diet at the desired concentrations (e.g., 30 mg/kg and 60 mg/kg of diet). Ensure homogenous mixing of the compound in the feed.

-

-

Tumor Monitoring: Palpate the mammary glands of each rat weekly to monitor for the appearance, number, and size of tumors.

-

Data Collection: Record tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor latency (time to the appearance of the first tumor).

-

Endpoint Analysis: At the end of the study (typically 12-16 weeks post-NMU), euthanize the animals, and excise all mammary tumors. Measure the weight of each tumor.

In Vitro Cell Proliferation Assay (MCF-7 and ZR-75 cells)

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of ER+ breast cancer cell lines.

Materials:

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

-

Phenol red-free medium supplemented with charcoal-stripped FBS (for estrogen-deprived conditions)

-

17β-Estradiol (E2)

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 or ZR-75 cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the complete medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) in the presence or absence of 1 nM 17β-Estradiol. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for 3-5 days.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence to determine cell viability.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the estradiol-stimulated control and determine the IC50 value for this compound.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effect of this compound in ER+ breast cancer cells is primarily mediated through the activation of PPARγ and its subsequent crosstalk with the estrogen receptor signaling pathway.

Conclusion

This compound has demonstrated significant potential as an anti-cancer agent in preclinical models of mammary carcinogenesis, particularly in ER+ breast cancer. Its mechanism of action, centered on the activation of PPARγ and the subsequent attenuation of estrogen-driven proliferation, provides a strong rationale for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and other PPARγ agonists in breast cancer. To date, there is no publicly available information on clinical trials of this compound for breast cancer.

References

- 1. iomcworld.com [iomcworld.com]

- 2. Activating Peroxisome Proliferator-activated Receptor γ Mutant Promotes Tumor Growth in vivo by Enhancing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The PPARγ agonist efatutazone delays invasive progression and induces differentiation of ductal carcinoma in situ [ouci.dntb.gov.ua]

- 5. oncotarget.com [oncotarget.com]

- 6. Mitogenic activity of GRP18-27 analogues on the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Activity of GW7845

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Identifiers

GW7845 is a synthetic, non-thiazolidinedione, L-tyrosine derivative that has been identified as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Its chemical structure is characterized by a central tyrosine scaffold, which distinguishes it from the thiazolidinedione (TZD) class of PPARγ agonists.

The systematic IUPAC name for this compound is (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid.[1][2] Key chemical identifiers and properties are summarized in the table below for quick reference.

| Identifier | Value |

| CAS Number | 196809-22-0[1][2] |

| Molecular Formula | C29H28N2O6[1][2] |

| Molecular Weight | 500.55 g/mol [1][2] |

| SMILES | Cc1c(CCOc2ccc(cc2)C--INVALID-LINK--Nc3ccccc3C(=O)OC)nc(-c4ccccc4)o1 |

| InChI Key | KEGOAFNIGUBYHZ-SANMLTNESA-N[1][2] |

Quantitative Biological Activity

This compound demonstrates high affinity and potent activation of PPARγ, leading to its effects on gene expression and subsequent physiological responses. The compound's activity has been quantified in various in vitro assays, highlighting its potential as a selective modulator of PPARγ.

| Assay Type | Target | Cell Line | Value | Reference |

| Functional Activity (EC50) | Human PPARγ | CV-1 | 0.71 nM[1] | [1] |

| Inhibitor Constant (Ki) | Human PPARγ | - | 3.7 nM[3][4] | [3][4] |

| Calcium Channel Inhibition (IC50) | Voltage-Dependent Calcium Channels | - | 3 µM[1] | [1] |

Experimental Protocols

Synthesis of [11C]-Labeled this compound

A method for the synthesis of a positron-emitting isotopologue of this compound, [11C]this compound, has been described for use in positron emission tomography (PET) imaging studies to investigate its in vivo distribution and target engagement.[3] This multi-step synthesis provides a framework for the chemical manipulation of the this compound scaffold.

Starting Material: (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (referred to as compound 1).[3]

Step 1: Protection of the Carboxylic Acid The carboxylic acid moiety of the starting material is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to yield the tert-butyl ester derivative (compound 2).[3]

Step 2: Hydrolysis of the Methyl Ester The carbomethoxy group of compound 2 is hydrolyzed to produce the corresponding benzoic acid (compound 3), which serves as the immediate precursor for radiolabeling.[3]

Step 3: Radiolabeling with [11C]-Methyl Iodide The benzoic acid precursor (compound 3) is treated with [11C]-methyl iodide. The [11C]methyl group is incorporated to form the methyl ester, yielding [11C]this compound.[3]

Step 4: Purification The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[3]

In Vivo Evaluation of Anticarcinogenic Activity

The efficacy of this compound in inhibiting mammary carcinogenesis was evaluated in a rat model. This protocol outlines the experimental design for assessing the in vivo activity of the compound.[5]

Animal Model: Female Sprague-Dawley rats.[5]

Carcinogen Induction: A single intraperitoneal (i.p.) injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight is administered to induce mammary tumors.[5]

Treatment Regimen: One week following carcinogen administration, rats are placed on a diet containing this compound at concentrations of either 30 mg/kg or 60 mg/kg of the diet. The treatment is continued for a duration of two months.[5]

Signaling Pathways and Mechanism of Action

As a PPARγ agonist, this compound exerts its biological effects primarily through the modulation of gene expression. The activation of PPARγ by this compound initiates a cascade of molecular events that influence various cellular processes, including adipogenesis, lipid metabolism, and inflammation.

Classical PPARγ Signaling Pathway (Transactivation)

Upon binding to this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

Anti-Inflammatory Signaling (Transrepression)

This compound can also exert anti-inflammatory effects through a mechanism known as transrepression. In this pathway, ligand-activated PPARγ does not directly bind to DNA but instead interferes with the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1. This interference prevents the transcription of inflammatory genes.

Experimental Workflow: In Vivo Anticarcinogenesis Study

The following diagram illustrates the logical flow of an in vivo experiment designed to evaluate the efficacy of this compound as a cancer chemopreventive agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), this compound, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of GW7845

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845 is a potent and selective non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Discovered as a tyrosine-based compound, this compound has demonstrated significant therapeutic potential beyond its metabolic effects, exhibiting promising antineoplastic properties in various preclinical models. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological characterization of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel, non-thiazolidinedione PPARγ agonists with an improved safety and efficacy profile compared to existing therapies. The rationale for its design was based on a tyrosine scaffold, deviating from the thiazolidinedione chemical class associated with certain adverse effects. The primary objective was to create a potent PPARγ agonist with potential applications in metabolic diseases and oncology.

Synthesis of this compound

A plausible synthetic route for the core structure would likely involve the coupling of a protected L-tyrosine derivative with a substituted oxazole moiety, followed by deprotection and subsequent functional group manipulations to yield the final product, (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester.

Mechanism of Action: PPARγ Agonism

This compound exerts its biological effects primarily through the activation of PPARγ. As a ligand for this nuclear receptor, this compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various cellular processes, including lipid metabolism, insulin signaling, inflammation, and cell proliferation and differentiation.

Signaling Pathway

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays.

| Parameter | Value | Assay System | Reference |

| Potency | |||

| PPARγ Ki | 3.7 nM | Not specified | [1] |

| PPARγ EC50 | 0.71 nM | Reporter assay in CV-1 cells | |

| Efficacy | |||

| Inhibition of Mammary Carcinogenesis | Significant reduction in tumor incidence, number, and weight | Nitrosomethylurea-induced rat model (30 and 60 mg/kg of diet) | |

| Glioma Cell Viability | Time-dependent reduction | Rat C6 glioma and human glioma cells | |

| Other Activities | |||

| Voltage-Dependent Calcium Channel IC50 | 3 µM | Rat mesenteric artery smooth muscle cells | |

| Arterial Relaxation IC50 | 4.1 µM | Pressurized rat mesenteric arteries |

Preclinical Efficacy

Antineoplastic Activity in Glioma

This compound has demonstrated significant anti-cancer effects in preclinical models of glioma. It reduces the viability of both rat and human glioma cells in a time-dependent manner. Mechanistic studies have revealed that this compound induces apoptotic cell death, as evidenced by terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) staining and the activation of cleaved caspase-3. Furthermore, this compound has been shown to inhibit the proliferation of glioma cells and reduce their migratory and invasive potential.

Inhibition of Mammary Carcinogenesis

In a classic rat model of nitrosomethylurea-induced mammary carcinogenesis, dietary administration of this compound at doses of 30 and 60 mg/kg resulted in a significant reduction in tumor incidence, number, and weight. This was the first report demonstrating the potential of a PPARγ ligand to prevent experimental breast cancer.

Pharmacokinetic Profile

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively published. However, in vivo studies involving the radiolabeled analog [11C]this compound in mice have provided some initial insights into its distribution. Following intravenous injection, the spleen-to-muscle and tumor-to-muscle uptake ratios were found to be 3.1 and 1.5, respectively.[1] Further studies are required to fully characterize the ADME properties of this compound.

Experimental Protocols

Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) Assay for Apoptosis in Glioma Cells

This protocol outlines the general steps for detecting apoptosis-induced DNA fragmentation in glioma cells treated with this compound.

Materials:

-

Glioma cell lines (e.g., rat C6, human U87)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (Fixation solution)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate glioma cells onto coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Microscopy: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.

Experimental Workflow: TUNEL Assay

Boyden Chamber Assay for Cell Migration and Invasion

This protocol describes a method to assess the effect of this compound on the migratory and invasive capacity of glioma cells.

Materials:

-

Boyden chamber apparatus (transwell inserts) with appropriate pore size (e.g., 8 µm)

-

Matrigel (for invasion assay)

-

Glioma cell lines

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

-

Light microscope

Procedure:

-

Preparation of Inserts: For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is necessary.

-

Cell Seeding: Resuspend glioma cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Boyden inserts.

-

Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: Incubate the Boyden chamber at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a light microscope.

Conclusion and Future Directions

This compound is a potent non-thiazolidinedione PPARγ agonist with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis and inhibit migration and invasion in glioma cells, as well as prevent mammary carcinogenesis in preclinical models, highlights its promise as an anti-cancer agent. Further research is warranted to fully elucidate its synthetic pathway, comprehensive pharmacokinetic profile, and long-term safety. Clinical investigation of this compound or its analogs could pave the way for novel therapeutic strategies for various malignancies.

References

An In-Depth Technical Guide to GW7845: A Potent PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845 is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that has been investigated for its therapeutic potential in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity

CAS Number: 196809-22-0[1][2][3]

Synonyms:

-

GW 7845

-

GW-7845

-

GW-347845

-

GW347845

-

GW 347845

-

GW 845

-

GW-845

-

GW845

IUPAC Name: (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid[2]

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Quantitative Data

A summary of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ (Voltage-Dependent Calcium Channels) | 3.0 ± 0.5 µmol/L | Rat | Freshly isolated smooth muscle cells from mesenteric arteries, using Ba²⁺ as the charge carrier. | [4][5] |

| IC₅₀ (Relaxation of Pressurized Arteries) | 4.1 µmol/L | Rat | Pressurized mesenteric arteries in vitro. | [4][5] |

| Inhibitor Constant (Kᵢ) (Tyrosine Analog) | 3.7 nmol/L | Not Specified | Not Specified | [6] |

Table 2: In Vivo Data of this compound

| Parameter | Value | Species | Dosing and Administration | Reference |

| Inhibition of Mammary Carcinogenesis | Significant reduction in tumor incidence, number, and weight | Rat | 30 or 60 mg/kg of diet for 2 months, starting 1 week after nitrosomethylurea induction. | [7][8] |

| Biodistribution (Radiolabeled) | Spleen-to-muscle uptake ratio: 3.1; Tumor-to-muscle uptake ratio: 1.5 | Mouse (SCID with MCF-7 xenografts) | 10.5 MBq (283 µCi, 0.235 µg/kg) of [¹¹C]this compound via tail vein injection. | [6] |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of gene expression involved in adipogenesis, lipid metabolism, and inflammation. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPAR-γ by this compound can lead to a variety of cellular responses, including the regulation of genes involved in macrophage polarization and inflammatory responses.

Caption: Signaling pathway of this compound as a PPAR-γ agonist.

Experimental Protocols

In Vivo Inhibition of Mammary Carcinogenesis in Rats

This protocol is based on the study by Suh et al. (1999).[7][8]